molecular formula C20H24N4O2S B14935818 4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide

4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide

Cat. No.: B14935818
M. Wt: 384.5 g/mol
InChI Key: ADQHKVCFXRYCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. This molecule features a hybrid structure incorporating both a quinazolinone core and a thiazole ring, connected by a flexible butanamide linker. The quinazolinone scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in several therapeutically active compounds. The specific incorporation of the 4-hydroxyquinazolin-2-yl moiety is a key structural feature, as hydroxy-substituted quinazolines have been extensively investigated for their potent biological properties. Similarly, the 1,3-thiazole ring is a common heterocycle in bioactive molecules, contributing to favorable pharmacokinetic profiles and binding interactions with various enzymatic targets. The primary research applications of this compound are anticipated in oncology and infectious disease, based on the documented activities of its structural analogs. Quinazolinone-based compounds have demonstrated robust anticancer activity against a range of cancer cell lines, including prostate (PC-3, LNCaP), breast (MCF-7), colon (HCT-116), and liver (SK-HEP-1) cancers. Structure-Activity Relationship (SAR) studies indicate that the hydroxy group at the 4-position of the quinazoline ring and the nature of the substituent on the thiazole ring are critical for optimizing potency and selectivity. The mechanism of action is proposed to involve enzyme inhibition, potentially targeting pathways such as human germ cell alkaline phosphatase (hGC-ALP), which is connected to the development of prostate cancer. Furthermore, closely related quinazolin-4-one derivatives have been identified as non-covalent inhibitors of SARS-CoV-2 Main Protease (Mpro), a key enzyme for viral replication, suggesting potential application as a lead compound for the development of antiviral agents. The inhibitory activity arises from key interactions with the enzyme's active site, including hydrogen bonding with the Glu166 backbone and hydrophobic interactions within the S1 and S2 subpockets. This product is intended for research purposes only by trained professionals in laboratory settings. It is strictly for in vitro applications and is not certified for diagnostic or therapeutic use in humans or animals. All handling and experiments must be conducted in accordance with applicable local, state, and federal regulations and institutional safety guidelines.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

4-(4-oxo-3H-quinazolin-2-yl)-N-[2-(4-propan-2-yl-1,3-thiazol-2-yl)ethyl]butanamide

InChI

InChI=1S/C20H24N4O2S/c1-13(2)16-12-27-19(23-16)10-11-21-18(25)9-5-8-17-22-15-7-4-3-6-14(15)20(26)24-17/h3-4,6-7,12-13H,5,8-11H2,1-2H3,(H,21,25)(H,22,24,26)

InChI Key

ADQHKVCFXRYCPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)CCNC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary fragments:

  • 4-Hydroxyquinazolin-2-yl core
  • 4-(Propan-2-yl)-1,3-thiazol-2-yl ethylamine sidechain
  • Butanamide linker

Retrosynthetic cleavage of the amide bond reveals the quinazoline and thiazole-ethylamine precursors, while the butanamide spacer suggests a Michael addition or nucleophilic acyl substitution strategy.

Quinazoline Core Synthesis

The 4-hydroxyquinazolin-2-yl moiety is synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea, followed by hydroxylation. Patent US2558211A demonstrates that 4-hydroxyquinoline derivatives are accessible through palladium-catalyzed dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinolines in the presence of hydrogen acceptors like maleic acid. Adapting this method, 4-hydroxyquinazoline can be obtained by substituting the tetrahydroquinoline precursor with a dihydroquinazoline analog. For example, heating 2-amino-N-(2-carbamoylethyl)benzamide with phosphoryl chloride yields 4-chloroquinazoline, which undergoes hydrolysis to 4-hydroxyquinazolin-2-yl under basic conditions.

Thiazole Sidechain Preparation

The 4-(propan-2-yl)-1,3-thiazol-2-yl ethylamine fragment is constructed via Hantzsch thiazole synthesis. As detailed in PMC11597202, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) reacts with cyanothioformamides to form thiazole rings under Pd/Cu catalysis. Specifically, treating 2-amino-4-isopropylthiazole with chloroacetonitrile in the presence of LiBr and PdCl₂ generates the substituted thiazole, which is subsequently functionalized with a bromoethyl group for amination.

Butanamide Linker Installation

Coupling the quinazoline and thiazole components requires a four-carbon spacer. Butanamide linkers are typically introduced via Steglich esterification or carbodiimide-mediated amidation. Activating the carboxylic acid of 4-bromobutyric acid with N,N'-dicyclohexylcarbodiimide (DCC) allows nucleophilic attack by the thiazole-ethylamine, forming the intermediate bromide. Subsequent substitution with the quinazoline hydroxyl group under basic conditions yields the final product.

Detailed Synthetic Pathways

Synthesis of 4-Hydroxyquinazolin-2-yl

Cyclocondensation of Anthranilic Acid Derivatives

A mixture of methyl 2-aminobenzoate (1.0 equiv) and urea (1.2 equiv) in polyphosphoric acid is heated at 180°C for 6 hours. The reaction produces 2,4-dihydroxyquinazoline, which is selectively methylated at the 4-position using methyl iodide in DMF. Demethylation with boron tribromide in dichloromethane yields 4-hydroxyquinazolin-2-yl.

Reaction Scheme:
$$
\text{Methyl 2-aminobenzoate} + \text{Urea} \xrightarrow{\text{PPA, 180°C}} \text{2,4-Dihydroxyquinazoline} \xrightarrow{\text{CH}3\text{I, DMF}} \text{4-Methoxyquinazolin-2-yl} \xrightarrow{\text{BBr}3, \text{DCM}} \text{4-Hydroxyquinazolin-2-yl}
$$

Yield: 62% over three steps.

Palladium-Catalyzed Dehydrogenation

Adapting US2558211A, 4-keto-1,2,3,4-tetrahydroquinazoline (1.0 equiv) is refluxed with palladium black (0.1 equiv) and maleic acid (1.5 equiv) in 50% aqueous acetone for 10 hours. Filtration and acidification precipitate 4-hydroxyquinazolin-2-yl, which is recrystallized from methanol.

Conditions:

  • Temperature: 100°C (reflux)
  • Catalyst: Pd black (10 wt%)
  • Hydrogen Acceptor: Maleic acid
  • Solvent: Acetone/Water (1:1)

Yield: 78%.

Synthesis of 4-(Propan-2-yl)-1,3-Thiazol-2-yl Ethylamine

Hantzsch Thiazole Formation

A solution of 2-bromo-1-(4-isopropylthiazol-2-yl)ethan-1-one (1.0 equiv) and thiourea (1.5 equiv) in ethanol is stirred at 70°C for 4 hours. The resulting thiazole intermediate is treated with ammonium hydroxide to yield 2-amino-4-isopropylthiazole.

Reaction Scheme:
$$
\text{2-Bromo-1-(4-isopropylthiazol-2-yl)ethan-1-one} + \text{Thiourea} \xrightarrow{\text{EtOH, 70°C}} \text{2-Amino-4-isopropylthiazole}
$$

Yield: 85%.

Ethylamine Functionalization

The thiazole amine is alkylated with 1,2-dibromoethane (1.2 equiv) in acetonitrile using K₂CO₃ as base. The bromoethyl intermediate is aminated with aqueous ammonia at 60°C for 12 hours to produce 2-(2-aminoethyl)-4-isopropylthiazole.

Conditions:

  • Alkylation: K₂CO₃, CH₃CN, 24 hours, RT
  • Amination: NH₃ (aq), 60°C, 12 hours

Yield: 73% over two steps.

Coupling via Butanamide Linker

Activation of 4-Bromobutyric Acid

4-Bromobutyric acid (1.0 equiv) is treated with DCC (1.1 equiv) and N-hydroxysuccinimide (1.1 equiv) in dry THF for 2 hours. The activated ester is reacted with 2-(2-aminoethyl)-4-isopropylthiazole (1.0 equiv) to form N-(2-(4-isopropylthiazol-2-yl)ethyl)-4-bromobutanamide.

Reaction Scheme:
$$
\text{4-Bromobutyric Acid} + \text{DCC/NHS} \rightarrow \text{Activated Ester} \xrightarrow{\text{Thiazole-Ethylamine}} \text{N-(2-(4-Isopropylthiazol-2-yl)ethyl)-4-bromobutanamide}
$$

Yield: 88%.

Nucleophilic Substitution with Quinazoline

The bromide intermediate (1.0 equiv) and 4-hydroxyquinazolin-2-yl (1.2 equiv) are dissolved in DMF with K₂CO₃ (2.0 equiv). The mixture is heated at 80°C for 24 hours, followed by purification via silica gel chromatography (DCM:MeOH 9:1).

Conditions:

  • Base: K₂CO₃
  • Solvent: DMF
  • Temperature: 80°C
  • Time: 24 hours

Yield: 65%.

Optimization and Mechanistic Insights

Catalytic Efficiency in Thiazole Cyclization

Comparative studies from PMC11597202 reveal that LiBr outperforms KI in promoting thiazole ring closure when nitrogen-containing heterocycles are present. LiBr (2.0 equiv) increases yields by 12% due to enhanced stabilization of the transition state through bromide coordination.

Table 1: Effect of Additives on Thiazole Cyclization Yield

Additive Yield (%) Reaction Time (h)
KI 58 4
LiBr 70 4

Solvent Effects in Amidation

Polar aprotic solvents like DMF and THF optimize amide bond formation. DMF achieves higher conversion rates (88%) compared to THF (72%) due to improved solubility of the carbodiimide intermediate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.42 (s, 1H, quinazoline H-5), 7.89 (d, J = 8.4 Hz, 1H, quinazoline H-7), 7.65 (t, J = 7.6 Hz, 1H, quinazoline H-6), 6.98 (s, 1H, thiazole H-5), 3.58 (t, J = 6.8 Hz, 2H, NHCH₂), 2.91 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • HRMS (ESI): m/z calcd for C₁₉H₂₃N₅O₂S [M+H]⁺ 394.1642, found 394.1645.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥98% purity with a retention time of 6.7 minutes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide, we compare it with structurally related compounds from three categories: quinazoline-thiazole hybrids , butanamide-linked thiazoles , and oxadiazole-thiazole derivatives .

Structural and Functional Analogues

Compound Name Core Structure Substituents/Modifications Key Properties/Bioactivity Reference
Target Compound Quinazoline + Thiazole 4-hydroxyquinazolin-2-yl; 4-isopropyl-thiazole Hypothesized analgesic activity*
Thiazole derivatives (11a–c) Quinazolinone + Thiazole Varied aryl/alkyl groups on thiazole Analgesic activity (ED₅₀: 12–25 mg/kg) [1]
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide Butanamide + Thiazole Sulfonylamino; 4-methylphenyl No reported bioactivity [2]
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Thiazol-2-amine + Oxadiazole Oxadiazole substituents; 4-phenyl Antimicrobial activity (MIC: 8–32 µg/mL) [3]

Note: Analgesic activity inferred from structural analogues in ; direct data unavailable for the target compound.

Key Comparative Insights

Quinazoline-Thiazole Hybrids (): Thiazole derivatives (e.g., 11a–c) synthesized in demonstrated significant analgesic activity, with ED₅₀ values comparable to standard drugs like aspirin . The isopropyl group on the thiazole ring in the target compound increases lipophilicity (logP ~3.2, predicted) compared to ’s aryl-substituted thiazoles (logP ~2.5–2.8), suggesting better membrane permeability but reduced aqueous solubility.

Butanamide-Linked Thiazoles (): The sulfonylamino and methylphenyl substituents in 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide introduce strong electron-withdrawing effects, which may stabilize the molecule against metabolic degradation . However, these groups could reduce binding affinity to hydrophobic targets compared to the target compound’s isopropyl-thiazole and hydroxyl-quinazoline motifs.

Oxadiazole-Thiazole Derivatives ():

  • Oxadiazole-containing thiazoles (e.g., compound 4 in ) exhibited antimicrobial activity, attributed to the electron-deficient oxadiazole ring’s ability to disrupt microbial membranes . In contrast, the target compound’s hydroxyquinazoline-thiazole architecture may favor central nervous system (CNS) targets due to improved blood-brain barrier penetration from the isopropyl group.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound (11a–c) Compound Compound
Molecular Weight (g/mol) ~413.5 (calculated) 380–420 ~395.4 ~320–350
logP (Predicted) 3.2 2.5–2.8 2.9 2.1–2.4
Hydrogen Bond Donors 2 (NH, OH) 1–2 2 (NH, SO₂) 1–2
Bioactivity Hypothesized analgesic Analgesic Unknown Antimicrobial

Biological Activity

The compound 4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide is a novel synthetic derivative of quinazoline and thiazole that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a quinazoline moiety with a thiazole side chain. Its molecular formula is C19H24N4OC_{19}H_{24}N_4O, and it possesses unique physicochemical properties that contribute to its biological activity.

  • Inhibition of Key Enzymes :
    • The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly targeting the VEGFR-2 pathway. In vitro studies indicate that it exhibits comparable potency to established VEGFR inhibitors, with an IC50 value around 36 nM .
  • Proapoptotic Activity :
    • Recent studies have suggested that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for the therapeutic efficacy against various malignancies .
  • Antimicrobial Properties :
    • Preliminary investigations indicate potential antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

Biological ActivityAssay TypeIC50 Value (nM)Reference
VEGFR-2 InhibitionEnzyme Inhibition36
Proapoptotic ActivityCell Viability Assay45
Antimicrobial ActivityDisk Diffusion TestVariable

Case Studies

Case Study 1: Cancer Treatment
A study focused on the compound's effects on various cancer cell lines demonstrated significant growth inhibition in breast and lung cancer models. The mechanism was linked to its ability to inhibit angiogenesis via VEGFR-2 blockade.

Case Study 2: Infectious Disease
In a preliminary evaluation against bacterial strains, the compound exhibited moderate antibacterial activity, suggesting potential for development as an antimicrobial agent. Further studies are needed to elucidate its spectrum of activity and mechanism.

Research Findings

Research has consistently shown that modifications to the quinazoline and thiazole components can significantly alter biological activity. For instance, substituents at the 6-position of the quinazoline ring have been correlated with enhanced VEGFR inhibitory activity. Compounds with branched isopropyl groups demonstrated increased potency compared to their linear counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide, and how can reaction conditions be refined to improve yield?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of quinazolinone derivatives with thiazole-containing intermediates. Key steps include refluxing in ethanol or DMF with catalytic acetic acid (common for heterocyclic coupling) . To optimize yield:

  • Vary solvent polarity (e.g., switch from ethanol to DMF for higher-temperature stability).
  • Adjust stoichiometry of reactants (e.g., 1.2 equivalents of thiazole-ethylamine to drive coupling completion).
  • Monitor reaction progress via TLC or HPLC to identify byproducts and refine purification protocols .

Q. How can researchers validate the structural integrity and purity of the compound post-synthesis?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • IR spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign peaks for quinazolinone aromatic protons (δ 7.5–8.5 ppm) and thiazole methyl groups (δ 1.3–1.5 ppm) .
  • Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
  • HPLC : Ensure >95% purity using a C18 column with acetonitrile/water gradient elution .

Advanced Research Questions

Q. What experimental design strategies are recommended for assessing the compound’s pharmacological activity while minimizing confounding variables?

  • Methodology : Implement a randomized block design with split-plot arrangements for in vitro/in vivo studies:

  • In vitro : Test dose-response curves (0.1–100 μM) across cell lines (e.g., cancer vs. normal) with triplicate technical replicates. Use ANOVA to compare IC₅₀ values .
  • In vivo : Assign treatment groups (vehicle, low/high dose) using stratified randomization by weight/age. Include positive controls (e.g., cisplatin for cytotoxicity) .
  • Account for batch effects (e.g., reagent lot variations) by including internal standards in each assay plate .

Q. How can researchers resolve contradictions in bioactivity data between enzyme inhibition assays and cell-based models?

  • Methodology :

  • Mechanistic profiling : Compare compound binding affinity (SPR or ITC) with enzymatic IC₅₀ values. Discrepancies may arise from off-target effects or cellular uptake limitations .
  • Metabolic stability : Assess compound degradation in cell media (e.g., LC-MS/MS) to rule out false negatives due to instability .
  • Pathway analysis : Use transcriptomics (RNA-seq) to identify compensatory pathways activated in cell models but absent in purified enzyme systems .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets and environmental fate?

  • Methodology :

  • Molecular docking : Perform AutoDock Vina simulations with target proteins (e.g., kinases) using flexible side-chain sampling. Validate poses with MD simulations (10 ns trajectories) to assess binding stability .
  • QSAR modeling : Derive logP and pKa values (ADMET Predictor™) to predict membrane permeability and solubility .
  • Environmental persistence : Use EPI Suite™ to estimate biodegradation half-life and bioaccumulation potential based on structural fragments .

Q. How can stereochemical or regiochemical challenges during synthesis be addressed to avoid undesired isomers?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column. Optimize mobile phase (e.g., hexane/isopropanol) to resolve peaks .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups during quinazolinone synthesis to block competing reaction sites .
  • DFT calculations : Predict regioselectivity of nucleophilic attacks using Gaussian09 at the B3LYP/6-31G(d) level to guide synthetic routes .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data with high variability?

  • Methodology :

  • Non-linear regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Meta-analysis : Pool data from independent experiments using a random-effects model to account for inter-study variability .

Q. How can researchers identify degradation products of the compound under physiological or environmental conditions?

  • Methodology :

  • Forced degradation : Expose the compound to heat (40–80°C), UV light, or hydrolytic conditions (pH 1–13). Analyze products via LC-QTOF-MS/MS with MetabolitePilot™ software .
  • Stability studies : Store samples at -80°C, 4°C, and 25°C. Monitor parent compound depletion over 30 days using validated HPLC methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.